3-cyclopentyl-5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopentyl-5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring, introduction of the trifluoromethyl group, and the coupling of the pyridine and cyclopentyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable processes that ensure consistency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
3-cyclopentyl-5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives, pyridine-containing molecules, and trifluoromethyl-substituted compounds. Examples include:
- 3-(5-methylpyridin-2-yl)amino-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one
- 2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one
Uniqueness
What sets 3-cyclopentyl-5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one apart is its combination of functional groups, which confer unique reactivity and potential applications. The presence of the cyclopentyl group, in particular, adds to its structural complexity and potential for diverse chemical transformations.
Properties
Molecular Formula |
C21H21F3N4O |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-cyclopentyl-5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)imidazol-4-one |
InChI |
InChI=1S/C21H21F3N4O/c1-14-8-7-13-25-17(14)26-20(21(22,23)24)19(29)28(16-11-5-6-12-16)18(27-20)15-9-3-2-4-10-15/h2-4,7-10,13,16H,5-6,11-12H2,1H3,(H,25,26) |
InChI Key |
MZFYNRNEWWOKRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC2(C(=O)N(C(=N2)C3=CC=CC=C3)C4CCCC4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.